molecular formula C10H18O2 B036277 delta-Decalactone, (+)- CAS No. 2825-91-4

delta-Decalactone, (+)-

Cat. No.: B036277
CAS No.: 2825-91-4
M. Wt: 170.25 g/mol
InChI Key: GHBSPIPJMLAMEP-SECBINFHSA-N
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Description

Delta-Decalactone, (+)-, also known as Delta-Decalactone, (+)-, is a useful research compound. Its molecular formula is C10H18O2 and its molecular weight is 170.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality delta-Decalactone, (+)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about delta-Decalactone, (+)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(6R)-6-pentyloxan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-2-3-4-6-9-7-5-8-10(11)12-9/h9H,2-8H2,1H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHBSPIPJMLAMEP-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCCC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H]1CCCC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70904960
Record name (+)-delta-Decalactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70904960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2825-91-4
Record name delta-Decalactone, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002825914
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-delta-Decalactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70904960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .DELTA.-DECALACTONE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37370L6J1V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A 15 1 bioreactor containing 10 1 of medium was seeded with 2×800 ml of an inoculum of Clostridium tyrobutyricum I-776. Strict anaerobic and sterile conditions were maintained. The pH was kept at 6.5, the temperature at 35° C., the stirring speed at 300/min; the initial concentration of glucose was 90 g/l. When the glucose was exhausted (48 h), the cells were gathered for centrifugation over 30 min at 4° C., for example at 10000 ×g. The humid mass of the cells was gathered and put into a 2 1 reactor under strictly sterile and anaerobic conditions. The volume was adjusted to a total of 1 1 with a buffer solution of pH 7. The medium contained about 90 g/l of dry matter. NH4OH was added to maintain a pH of 7, and a glucose solution of 500 g/l was also added, to adjust the glucose concentration to about 20 g/l. 2-Decen-5-olide was added semicontinuously. After 40 h, δ-decalactone was obtained in a concentration of 7 g/l, which corresponds to a conversion of 72%.
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Synthesis routes and methods II

Procedure details

A fermentation was carried out, using the procedure and materials described in Example 1, except that 10 g capsul (food grade dextrine; National Starch), 0.15 g linoleic acid, 0.15 g oleic acid and 4 g lecithin were added per liter of fermentation broth. 1.5 g/kg Delta-decalactone was obtained from the broth.
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lecithin
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4 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
delta-Decalactone, (+)-
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Reactant of Route 6
delta-Decalactone, (+)-

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.